molecular formula C14H20N2O3S B14460939 Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- CAS No. 67731-60-6

Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)-

Cat. No.: B14460939
CAS No.: 67731-60-6
M. Wt: 296.39 g/mol
InChI Key: BNTXDYDHLIGLIF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The unique structure of this compound, which includes a pyrrolidinyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- typically involves the reaction of benzenesulfonyl chloride with a suitable amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced tumor growth and proliferation . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog without the pyrrolidinyl group.

    N-butylbenzenesulfonamide: Contains a butyl group instead of the pyrrolidinyl group.

    4-aminobenzenesulfonamide: Contains an amino group instead of the pyrrolidinyl group.

Uniqueness

The presence of the 2,2-diethyl-5-oxo-1-pyrrolidinyl group in benzenesulfonamide, 4-(2,2-diethyl-5-oxo-1-pyrrolidinyl)- imparts unique chemical and biological properties. This structural feature enhances its ability to inhibit carbonic anhydrase enzymes selectively, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

67731-60-6

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

4-(2,2-diethyl-5-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H20N2O3S/c1-3-14(4-2)10-9-13(17)16(14)11-5-7-12(8-6-11)20(15,18)19/h5-8H,3-4,9-10H2,1-2H3,(H2,15,18,19)

InChI Key

BNTXDYDHLIGLIF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CC

Origin of Product

United States

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